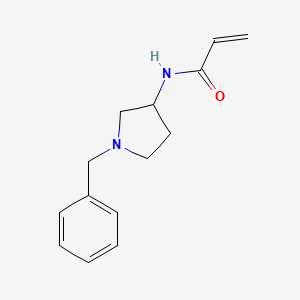

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-14(17)15-13-8-9-16(11-13)10-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDIANLVOKPZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrrolidine Scaffolds in Pharmaceutical Research

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a vast number of biologically active compounds and approved drugs. researchgate.netnbinno.com Its significance stems from a combination of unique structural and physicochemical properties that make it an ideal building block for drug design. researchgate.netontosight.ai

One of the most valuable attributes of the pyrrolidine scaffold is its non-planar, puckered conformation, which provides a three-dimensional (3D) geometry. ontosight.ainih.gov This contrasts with flat, aromatic rings and allows for a more sophisticated and precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space and optimized interactions with the complex 3D structures of biological targets like enzymes and receptors. ontosight.ainih.gov The stereochemistry of the pyrrolidine ring is another crucial feature; the presence of chiral centers allows for the synthesis of stereoisomers that can exhibit markedly different biological activities, potencies, and safety profiles. ontosight.ainih.gov

Furthermore, the pyrrolidine motif can enhance a molecule's pharmacokinetic properties. It can improve aqueous solubility and modulate lipophilicity, which are critical factors for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The nitrogen atom in the ring can act as a hydrogen bond acceptor, and if unsubstituted, the N-H group can be a hydrogen bond donor, facilitating critical interactions with target proteins. pharmablock.com

The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs across a wide spectrum of therapeutic areas, including antihypertensives, antivirals, antibiotics, and central nervous system agents. frontiersin.org Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. frontiersin.org

Table 1: Representative Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Lisinopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Aniracetam | Nootropic (Anti-Alzheimer) | Modulator of AMPA receptors |

| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis |

| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A) |

| Rolipram | Antidepressant (investigational) | Phosphodiesterase-4 (PDE4) inhibitor |

| Daridorexant | Insomnia Treatment | Dual orexin (B13118510) receptor antagonist |

| Futibatinib | Anticancer | Fibroblast growth factor receptor (FGFR) inhibitor |

Overview of Acrylamide/enamide Functional Groups in Bioactive Molecules

The prop-2-enamide group, commonly known as the acrylamide (B121943) moiety, is an α,β-unsaturated carbonyl derivative that has gained significant prominence in modern drug design, particularly as a reactive functional group, or "warhead," for targeted covalent inhibitors (TCIs). researchgate.netontosight.ai

The key feature of the acrylamide group is its electrophilic β-carbon, which can undergo a Michael addition reaction with nucleophilic residues on proteins. researchgate.netresearchgate.net In biological systems, the thiol group of cysteine residues is a particularly favorable target for this reaction, leading to the formation of a stable, irreversible covalent bond between the drug and the target protein. researchgate.net This covalent binding offers several pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to effectively inhibit targets that are challenging for traditional, non-covalent inhibitors. nih.gov

The use of acrylamide as a covalent warhead has been a highly successful strategy in the development of kinase inhibitors for oncology. By targeting a non-catalytic cysteine residue near the ATP-binding site of a kinase, researchers can achieve high selectivity and overcome drug resistance mechanisms. researchgate.net Beyond its role in covalent inhibition, the incorporation of an acrylamide moiety can also improve a molecule's physicochemical properties, such as solubility and cell permeability, contributing to a more favorable drug-like profile. researchgate.net

The enamide functional group, characterized by a C=C double bond adjacent to an amide nitrogen, is also a valuable pharmacophore found in various natural products and synthetic bioactive molecules. nih.govresearchgate.net Enamides are versatile synthetic intermediates and their geometry and electronic properties can be tuned to influence biological activity. nih.gov While generally less reactive than acrylamides, they can still participate in important biological interactions and serve as key structural elements in compounds with diverse activities. numberanalytics.comontosight.ai

Table 2: Examples of Approved Drugs Featuring an Acrylamide Moiety

| Drug Name | Therapeutic Class | Target |

| Ibrutinib | Anticancer | Bruton's tyrosine kinase (BTK) |

| Osimertinib | Anticancer | Epidermal growth factor receptor (EGFR) |

| Sotorasib | Anticancer | KRAS G12C mutant protein |

| Panobinostat | Anticancer | Histone deacetylase (HDAC) |

| Belinostat | Anticancer | Histone deacetylase (HDAC) |

Structure Activity Relationship Sar Studies of N 1 Benzylpyrrolidin 3 Yl Prop 2 Enamide

Elucidation of Essential Pharmacophores within the Pyrrolidine (B122466) Core

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to present substituents in specific spatial orientations. nih.govfrontiersin.orgunipa.it As a saturated heterocycle, its non-planar, puckered conformation allows it to explore pharmacophore space more effectively than a flat aromatic ring. nih.govunipa.itresearchgate.net

The key pharmacophoric contributions of the pyrrolidine core in this context are:

Scaffold Rigidity and Vectorial Orientation: The five-membered ring acts as a rigid spacer, positioning the N-benzyl group and the prop-2-enamide warhead in a defined geometric arrangement. This pre-organization reduces the entropic penalty upon binding to a target protein.

Basic Nitrogen Atom: The nitrogen atom within the pyrrolidine ring is basic and is typically protonated at physiological pH. This positive charge can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket. mdpi.com

Chiral Center: The C3 position of the pyrrolidine ring, where the prop-2-enamide group is attached, is a stereocenter. The absolute configuration at this center is critical for orienting the reactive warhead correctly for covalent bond formation with a target residue, such as cysteine.

Studies on various pyrrolidine-containing compounds have consistently shown that the integrity of the ring and its stereochemistry are essential for biological activity. unipa.itmdpi.com

| Feature of Pyrrolidine Core | Pharmacophoric Role | Potential Interaction |

| Saturated Ring Structure | Provides a 3D scaffold for substituent orientation. | Van der Waals forces, hydrophobic interactions. |

| Basic Nitrogen Atom | Acts as a hydrogen bond acceptor or forms ionic bonds. | Interaction with acidic amino acid residues (Asp, Glu). |

| C3-Position Linkage | Orients the reactive warhead towards the target residue. | Covalent bond formation with nucleophilic residues (e.g., Cys). |

Impact of Benzyl (B1604629) Group Substitutions on Potency and Selectivity

The N-benzyl group serves as a key recognition element, primarily engaging in non-covalent interactions that contribute to the initial, reversible binding of the inhibitor to its target protein. These interactions are critical for determining both the affinity (potency) and the selectivity of the compound.

Modifications to the benzyl ring can significantly alter the pharmacological profile:

Electronic Effects: Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can modulate the electronic properties of the molecule. This can influence hydrogen bonding capabilities and pi-stacking interactions. For instance, substituents can alter the pKa of the pyrrolidine nitrogen, affecting its ionic interactions. researchgate.net

Steric Effects: The position and size of substituents are critical. Bulky groups can either enhance binding by filling a large pocket or cause steric hindrance that prevents proper binding. Selectivity between different protein targets, such as kinase isoforms, can often be achieved by exploiting differences in the size and shape of the binding site where the benzyl group resides. researchgate.netnih.gov

SAR studies on related N-benzylpyrrolidine scaffolds have shown that even minor changes, such as the position of a substituent on the phenyl ring, can lead to significant differences in inhibitory activity and selectivity. researchgate.net

| Benzyl Ring Substitution | Position | Expected Impact on Activity | Rationale |

| None (H) | - | Baseline Activity | Forms foundational hydrophobic and pi-stacking interactions. |

| Methoxy (-OCH₃) | para- | Potentially Increased Potency | Can act as a hydrogen bond acceptor and enhance binding. |

| Chloro (-Cl) | meta- | Variable | May improve hydrophobic interactions but alters electronics. |

| Trifluoromethyl (-CF₃) | para- | Potentially Increased Potency/Selectivity | Strong electron-withdrawing group, can enhance binding and cell permeability. |

| Hydroxyl (-OH) | para- | Potentially Decreased Potency | May introduce unfavorable interactions unless a specific H-bond donor is required. |

Correlation between Prop-2-enamide Warhead Geometry and Reactivity

The prop-2-enamide (acrylamide) moiety is the electrophilic "warhead" responsible for forming an irreversible covalent bond with a nucleophilic amino acid residue, typically cysteine, in the target protein. medium.comrsc.orgnih.gov The reactivity of this group is finely tuned for optimal performance.

Michael Acceptor: The α,β-unsaturated amide functions as a Michael acceptor. The thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the double bond. nih.gov

Reactivity Tuning: The inherent reactivity of the acrylamide (B121943) must be balanced. If it is too reactive, the inhibitor will indiscriminately bind to off-target proteins, leading to toxicity. If it is not reactive enough, it will not efficiently modify its intended target. nih.govacs.org This reactivity can be modulated by substituents. For example, adding an electron-withdrawing group (e.g., a cyano group) at the α-position can increase the electrophilicity of the β-carbon, but can also shift the mechanism towards reversible covalent inhibition. nih.gov

Geometric Constraints: The geometry of the acrylamide is crucial. The E-isomer is generally required for activity, as it properly aligns the electrophilic β-carbon for attack by the target nucleophile. The corresponding Z-isomer is often inactive because of improper orientation. nih.gov The planarity of the acrylamide system facilitates the correct presentation of the double bond within the active site.

The process of covalent inhibition is a two-step mechanism: first, reversible binding driven by the pyrrolidine and benzyl groups, followed by the irreversible covalent bond formation by the acrylamide warhead. mdpi.com The efficiency of the second step is highly dependent on the warhead's intrinsic reactivity and its precise positioning. nih.govacs.org

Stereochemical Influence on Ligand-Target Interactions and Biological Outcome

Stereochemistry is a critical determinant of biological activity for N-(1-benzylpyrrolidin-3-yl)prop-2-enamide due to the chiral center at the C3 position of the pyrrolidine ring. nih.gov The spatial arrangement of the prop-2-enamide group relative to the rest of the molecule directly impacts how the inhibitor fits into the three-dimensional architecture of the protein's active site.

(R)- vs. (S)-Enantiomers: The two enantiomers, (R)-N-(1-benzylpyrrolidin-3-yl)prop-2-enamide and (S)-N-(1-benzylpyrrolidin-3-yl)prop-2-enamide, will have different biological activities. One enantiomer will position the acrylamide warhead in the optimal orientation to react with the target cysteine residue, leading to high potency. The other enantiomer will likely be significantly less active or completely inactive because its warhead is misaligned and cannot form the covalent bond. nih.gov

Conformational Control: The stereochemistry at C3 also influences the puckering of the pyrrolidine ring itself. beilstein-journals.orgrsc.org This can affect the relative positioning of the N-benzyl group, altering the non-covalent interactions that guide the initial binding event. Therefore, the stereochemistry influences both the affinity of the reversible binding step and the efficiency of the subsequent covalent reaction.

It is a well-established principle in drug design that different stereoisomers can have vastly different pharmacological profiles due to the chiral nature of biological targets like enzymes and receptors. nih.govunipa.it

| Enantiomer | Warhead Orientation | Expected Biological Outcome |

| (R)-Isomer | Potentially Optimal | High potency and efficient covalent modification of the target. |

| (S)-Isomer | Potentially Suboptimal | Low potency or inactivity due to misalignment with the target nucleophile. |

Mapping Functional Group Contributions to Pharmacological Profiles

N-Benzyl Group (Recognition Element): This group is primarily responsible for affinity and selectivity. It engages in hydrophobic and van der Waals interactions and dictates which proteins the molecule will bind to reversibly. Modifications here are key to tuning selectivity. researchgate.net

Pyrrolidine Ring (Scaffold/Linker): This core structure provides the rigid framework that connects the recognition element to the reactive warhead. Its basic nitrogen can form a key salt bridge or hydrogen bond, anchoring the inhibitor in the active site. nih.govmdpi.com

Amide Group (Linker/H-Bonding): The amide linkage between the pyrrolidine and the propene is not merely a linker. The N-H and C=O groups can participate in crucial hydrogen bonding interactions with the protein backbone in the active site, further enhancing binding affinity.

Prop-2-enamide Warhead (Reactive Element): This group is responsible for the covalent and irreversible nature of the inhibition. Its reactivity and geometry are paramount for the molecule's mechanism of action. rsc.orgnih.gov

By systematically modifying each of these functional groups and observing the resulting changes in potency, selectivity, and reactivity, a detailed SAR map can be constructed. This map is essential for optimizing the lead compound into a potential drug candidate with a desired pharmacological profile. nih.gov

Preclinical Pharmacological Profiles and Therapeutic Potential of N 1 Benzylpyrrolidin 3 Yl Prop 2 Enamide

In Vitro Efficacy in Cellular and Biochemical Assays

Research into pyrrolidin-2-one derivatives has indicated potential benefits in the context of metabolic syndrome. A study on the non-selective α-adrenoceptor antagonist, 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one , a compound sharing the pyrrolidone core, demonstrated efficacy in an animal model of high-fat diet-induced obesity. nih.gov The compound was found to effectively lower elevated glucose and triglyceride levels. nih.gov This suggests that compounds containing a pyrrolidinone scaffold may have a role in managing metabolic dysregulation, a key component of metabolic syndrome. nih.gov While these findings are for a related structure, they point towards a potential area of investigation for N-(1-benzylpyrrolidin-3-yl)prop-2-enamide.

Table 1: Effects of a Pyrrolidin-2-one Derivative in a High-Fat Diet Model

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one | High-Fat Diet-Induced Obesity (Animal Model) | - Effectively reduced elevated glucose levels

| nih.gov |

The N-benzylpyrrolidinyl scaffold is a key feature in compounds designed for central nervous system activity. A series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides has been synthesized and evaluated for their antagonist activity at the human dopamine (B1211576) D4 (hD4) receptor. nih.gov These compounds were identified as potent and selective ligands for the hD4 receptor over the D2 receptor and α1-adrenoceptors. nih.gov One specific example from this series was confirmed as a D4 antagonist in a cAMP assay, with an IC50 of 1500 nM. nih.gov

Furthermore, in the search for new anticonvulsant agents, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides was investigated. One compound, in particular, demonstrated broad-spectrum anticonvulsant properties in various screening models, including the maximal electroshock seizure (MES) test, the pentylenetetrazole seizure (scPTZ) test, and the 6 Hz seizure model, which is used to identify drugs effective against treatment-resistant epilepsy. mdpi.com

Table 2: CNS Activity of Structurally Related Compounds

| Compound Class | Target/Model | Activity | Reference |

|---|---|---|---|

| N-(1-benzylpyrrolidin-3-yl)arylbenzamides | Human Dopamine D4 (hD4) Receptor | Antagonist activity with an IC50 of 1500 nM for a representative compound. | nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | 6 Hz Seizure Model (44 mA) | Potent anticonvulsant activity with an ED50 of 63.2 mg/kg. | mdpi.com |

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for anti-inflammatory drugs. nih.govnih.gov While direct studies on this compound are not available, research on other novel synthetic compounds highlights the potential for COX-2 inhibition. For instance, a series of synthesized butanals and their carboxylic acid analogues were evaluated for their ability to inhibit COX-1 and COX-2. mdpi.com Several of these compounds were found to be potent inhibitors of the COX-2 enzyme, with compounds FM4 , FM10 , and FM12 exhibiting IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. mdpi.com In another study, novel nitrone derivatives were assessed for their anti-inflammatory activity via inhibition of soybean lipoxygenase (LOX). Nitrone 10c , featuring a 2,4-difluorophenyl motif, was identified as the most potent LOX inhibitor with an IC50 of 10 μM. mdpi.com These findings underscore the therapeutic potential of novel small molecules in modulating inflammatory pathways. mdpi.commdpi.com

Table 3: In Vitro Anti-Inflammatory Activity of Various Compounds

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| FM4 | COX-2 | 0.74 | mdpi.com |

| FM10 | COX-2 | 0.69 | mdpi.com |

| FM12 | COX-2 | 0.18 | mdpi.com |

| Nitrone 10c | Soybean Lipoxygenase (LOX) | 10 | mdpi.com |

The N-benzyl enamide chemical structure is a promising scaffold for developing new antibacterial agents. A study focused on para-substituted derivatives of N-benzyl-3-methylbuten-2-enamide revealed significant antibacterial activity. nih.gov Three synthesized derivatives demonstrated efficacy against Escherichia coli, all exhibiting a Minimum Inhibitory Concentration (MIC) of 0.01 g/mL. nih.gov Two of these compounds also showed notable activity against Staphylococcus aureus with MIC values of 0.01 g/mL and 0.02 g/mL. nih.gov However, the compounds were found to be inactive against Enterobacter aerogenes. nih.gov These results provide a basis for further investigation into the structure-activity relationship of N-benzyl enamide derivatives as potential antibacterial drugs. nih.gov

Table 4: Antibacterial Activity of N-benzyl-3-methylbuten-2-enamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (g/mL) | Reference |

|---|---|---|---|

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | nih.gov |

| Staphylococcus aureus | >0.02 (Implied less active) | nih.gov | |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | nih.gov |

| Staphylococcus aureus | 0.01 | nih.gov | |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | Escherichia coli | 0.01 | nih.gov |

| Staphylococcus aureus | 0.02 | nih.gov |

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2 and other coronaviruses, making it a key target for antiviral drug development. nih.govinsilico.com Inhibition of 3CLpro blocks the proteolytic processing of viral polyproteins, which is necessary for the formation of the viral replication machinery. nih.gov The development of small molecule inhibitors against SARS-CoV-2 3CLpro has been a major focus of research. For example, EDP-235 is a potent 3CLpro inhibitor with nanomolar activity against all tested SARS-CoV-2 variants and other coronaviruses. nih.gov Similarly, a noncovalent inhibitor, WU-04, effectively blocks SARS-CoV-2 replication in human cells with EC50 values in the 10-nM range and also shows pan-coronavirus inhibitory activity. nih.gov While these specific compounds are not this compound, their success highlights the viability of targeting 3CLpro with novel small molecules.

Table 5: Activity of Selected SARS-CoV-2 3CLpro Inhibitors

| Compound | Target | Reported Activity | Reference |

|---|---|---|---|

| EDP-235 | SARS-CoV-2 3CLpro | Potent nanomolar activity against all SARS-CoV-2 variants. | nih.gov |

| WU-04 | SARS-CoV-2 3CLpro | Blocks SARS-CoV-2 replication in human cells with EC50 values in the 10-nM range. | nih.gov |

The N-benzyl and pyrrolidone/pyrrolidine (B122466) motifs are present in various compounds investigated for anti-neoplastic activity. For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. nih.gov These compounds were found to modulate autophagy, a key cellular process often dysregulated in cancer. nih.gov

In another line of research, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov A strong correlation was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their ability to decrease cell survival in non-small cell lung cancer cells. nih.gov Additionally, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown promising anticancer activity against human A549 lung epithelial cells. mdpi.com

Table 6: Anti-Neoplastic Activity of Structurally Related Compound Classes

| Compound Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar antiproliferative activity; modulate autophagy. | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-Small Cell Lung Cancer | Nanomolar inhibition of USP1/UAF1; decreased cell survival. | nih.gov |

| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (Lung Cancer) | Enhanced anticancer activity compared to cytarabine. | mdpi.com |

Cellular Permeability and Transport Mechanisms (e.g., Efflux pump interactions)

No information is available in the public domain regarding the cellular permeability of this compound. Studies that would typically assess its ability to cross cellular membranes, such as in vitro permeability assays (e.g., PAMPA - Parallel Artificial Membrane Permeability Assay), have not been published for this compound. Consequently, there is no data on its potential interactions with cellular transport mechanisms, including whether it may be a substrate or inhibitor of efflux pumps like P-glycoprotein (P-gp), which play a crucial role in drug disposition and resistance.

Preclinical Metabolic Stability and Biotransformation Pathways

In Vitro Enzymatic Degradation Studies

There are no published studies on the in vitro metabolic stability of this compound. Research that would typically involve incubating the compound with liver microsomes or hepatocytes from various species to determine its susceptibility to enzymatic degradation by cytochrome P450 (CYP) enzymes is not available. Therefore, key parameters such as the intrinsic clearance and metabolic half-life of the compound remain uncharacterized.

Metabolite Identification in Preclinical Models

In the absence of in vitro metabolism studies, there is also no information available on the metabolites of this compound that may be formed in preclinical models. The biotransformation pathways, including potential phase I (e.g., oxidation, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions, have not been elucidated.

In Vivo Pharmacodynamic Characterization in Animal Models

No in vivo pharmacodynamic studies for this compound have been reported in the scientific literature. Such studies would be essential to understand the compound's effects on physiological or pathological processes in living organisms and to identify its mechanism of action and potential therapeutic targets. Without this data, its pharmacological activity remains unknown.

Assessment of Efficacy in Preclinical Disease Models

Consistent with the lack of pharmacodynamic data, there are no published reports on the assessment of this compound's efficacy in any preclinical models of disease. The potential therapeutic utility of this compound has not been investigated or demonstrated in animal models relevant to any specific pathology.

Advanced Research Directions and Future Perspectives for N 1 Benzylpyrrolidin 3 Yl Prop 2 Enamide

Rational Design of Next-Generation Analogues with Optimized Properties

The rational design of next-generation analogues of N-(1-benzylpyrrolidin-3-yl)prop-2-enamide is a critical step toward enhancing its therapeutic profile. This process involves systematic modifications to its core structure to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this effort. By synthesizing and testing a series of related compounds, researchers can determine how specific structural changes influence biological activity. For the pyrrolidine (B122466) scaffold, modifications at various positions can have significant effects on inhibitory properties. nih.govrsc.orgnih.gov Key strategies in the rational design process include:

Scaffold Modification: Alterations to the benzyl (B1604629) and pyrrolidine rings can optimize non-covalent binding affinity and selectivity for the target protein's active site. researchgate.net Introducing different substituents on the phenyl ring or modifying the pyrrolidine ring can fine-tune interactions with the target pocket.

Warhead Tuning: The acrylamide (B121943) group is a classic electrophile for targeting cysteine residues. nih.govnih.gov Its reactivity can be modulated to achieve a precise balance. An overly reactive warhead may lead to non-specific binding with other biological molecules, causing toxicity, whereas a poorly reactive warhead will not effectively inhibit the target. nih.gov Research into acrylamide bioisosteres, such as allenamides or α-substituted methacrylamides, could yield analogues with improved reactivity profiles and novel properties. rsc.orgacs.org

Linker Optimization: The linker connecting the recognition moiety (benzylpyrrolidinyl) to the warhead (prop-2-enamide) is crucial for correctly positioning the electrophile for reaction with the target residue. Variations in linker length and flexibility can significantly impact inhibitor potency. rsc.org

Computational tools, such as molecular docking and quantum mechanics/machine learning (QM/ML) approaches, can accelerate the design process by predicting binding affinities and warhead reactivities, allowing for the prioritization of the most promising candidates for synthesis. dntb.gov.ua

Table 1: Strategies for Rational Design of Analogues

| Design Strategy | Objective | Examples of Modifications |

|---|---|---|

| Scaffold Modification | Enhance binding affinity and selectivity. | Substitution on the benzyl ring; altering stereochemistry of the pyrrolidine ring. |

| Warhead Tuning | Optimize reactivity to balance potency and reduce off-target effects. | Introduction of electron-withdrawing or -donating groups near the acrylamide; replacement with bioisosteres (e.g., vinyl sulfonamides, allenamides). rsc.org |

| Linker Optimization | Ensure optimal positioning of the warhead for covalent reaction. | Varying the length and rigidity of the propenamide chain. rsc.org |

Application in Polypharmacology and Multi-Target Ligand Development

Polypharmacology, the concept of a single drug acting on multiple targets simultaneously, is an emerging paradigm for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov Instead of the traditional "one drug, one target" approach, multi-target-directed ligands (MTDLs) can offer superior efficacy, a more predictable pharmacokinetic profile, and a lower risk of drug-drug interactions. nih.gov

The this compound scaffold is a promising candidate for development into an MTDL. The key strategies for achieving this include:

Pharmacophore Hybridization: This involves combining the structural features of inhibitors for two different targets into a single molecule.

Scaffold-Based Design: The core scaffold can be systematically modified to gain affinity for additional targets.

Designing such molecules is challenging, as it requires balancing activity at multiple targets while avoiding "anti-targets" that could cause adverse effects. nih.gov Computational methods and comprehensive screening panels are essential tools in this endeavor. wiley.com The development of dual-target covalent inhibitors, in particular, represents a frontier in drug design, aiming to achieve synergistic effects and overcome drug resistance by engaging two disease-relevant targets at once. creative-diagnostics.com

Integration with Chemical Biology Tools for Target Deconvolution (e.g., Activity-Based Protein Profiling)

A critical step in developing any inhibitor is to understand its full range of biological targets within a cell, a process known as target deconvolution. Unidentified "off-targets" can lead to unexpected toxicity or side effects. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the targets of covalent inhibitors in a native biological system.

The ABPP methodology involves creating a probe version of the inhibitor, typically by adding a reporter tag (like biotin (B1667282) or a fluorophore) via a linker. This probe is then introduced to cells or cell lysates. The probe covalently binds to its targets, which can then be isolated and identified using mass spectrometry.

For this compound, an alkyne-containing analogue could be synthesized to serve as an ABPP probe. This would enable researchers to:

Confirm On-Target Engagement: Verify that the compound binds to its intended target in a complex cellular environment.

Identify Off-Targets: Generate a comprehensive profile of other proteins that the compound interacts with. This is crucial for predicting potential side effects and for understanding the full mechanism of action.

Discover Novel Targets: The probe may reveal unexpected targets, potentially opening up new therapeutic applications for the compound.

Studies on similar cyanopyrrolidine scaffolds have successfully used ABPP to create a quantitative profile of on- and off-targets, identifying proteins such as ubiquitin carboxy-terminal hydrolase L1 (UCHL1), aldehyde dehydrogenases, and the redox-sensitive protein PARK7 (also known as DJ-1).

Exploration of Novel Therapeutic Applications beyond Current Indications

The identification of cellular targets through methods like ABPP can pave the way for exploring new therapeutic uses for this compound. If this compound is found to inhibit targets implicated in other diseases, its therapeutic potential could be significantly broadened.

Based on the targets of similar covalent probes, several promising areas for investigation exist:

Neurodegenerative Diseases: The protein UCHL1 has been linked to Parkinson's disease and Alzheimer's disease, as well as recovery from brain injury. nih.gov Inhibition of UCHL1 is being explored as a potential therapeutic strategy. nih.govresearchgate.net Furthermore, the protein PARK7/DJ-1 is a causative gene for a form of familial Parkinson's disease and is a key player in cellular protection against oxidative stress. jst.go.jpscispace.com Targeting PARK7/DJ-1 has shown therapeutic effects in models of Parkinson's, Alzheimer's, and ischemic stroke. jst.go.jpscispace.commdpi.com It has also been implicated in painful sensory neuropathies. oup.com

Oncology: UCHL1 is overexpressed in certain cancers, including neuroendocrine carcinomas and some lung tumors, where it may promote tumor progression. nih.govduke.edu Inhibitors of UCHL1 have been shown to delay tumor growth, suggesting a role for compounds like this compound in cancer therapy. duke.edu PARK7/DJ-1 is also upregulated in various cancers and is considered a potential anti-cancer therapeutic target. nih.gov

Table 2: Potential Therapeutic Areas Based on Protein Targets

| Protein Target | Associated Diseases | Therapeutic Rationale |

|---|---|---|

| UCHL1 | Parkinson's Disease, Alzheimer's Disease, Brain Injury, Neuroendocrine Carcinomas, Lung Cancer. nih.govnih.govduke.edu | Modulating UCHL1 activity may impact neuronal health and tumor progression. researchgate.net |

| PARK7 (DJ-1) | Parkinson's Disease, Alzheimer's Disease, Ischemic Stroke, Cancer, Painful Neuropathy. jst.go.jpmdpi.comoup.comnih.gov | Enhancing or modulating DJ-1's protective functions against oxidative stress could be beneficial. scispace.com |

Addressing Challenges in Covalent Inhibitor Design and Development

Despite their advantages, the development of covalent inhibitors, particularly those with an acrylamide warhead, faces several challenges. The irreversible nature of the bond means that any off-target interactions are permanent, which can lead to toxicity. nih.gov

Key challenges include:

Selectivity and Off-Target Effects: The electrophilic acrylamide can react with other nucleophilic biomolecules, such as the abundant antioxidant glutathione (B108866) or cysteine residues on other proteins. nih.gov This can lead to idiosyncratic toxicity. acs.org Achieving high selectivity is therefore paramount and requires careful tuning of both the recognition scaffold and warhead reactivity. nih.gov

High Reactivity: While necessary for target inhibition, high reactivity increases the risk of non-specific binding and potential immunogenicity, where the drug-protein complex is recognized as foreign by the immune system. acs.org

Optimizing Pharmacokinetics: The covalent binding decouples the drug's duration of action from its half-life in circulation, which can be an advantage. However, the compound must still reach its target in sufficient concentration before being cleared or reacting with off-targets. researchgate.net

Future research will focus on developing strategies to mitigate these risks, such as designing reversible covalent inhibitors, exploring novel warheads with different reactivity profiles, and employing advanced screening methods to detect potential liabilities early in the drug discovery process. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-benzylpyrrolidin-3-yl)prop-2-enamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves coupling reactions between 1-benzylpyrrolidin-3-amine and acryloyl chloride derivatives. Key steps include:

- Reagent selection : Use of ethanol and piperidine as catalysts at 0–5°C for controlled reaction kinetics (to minimize side reactions like polymerization) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the amide product.

- Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equivalents of acryloyl chloride to ensure complete amine acylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : - and -NMR confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine ring (δ 2.5–3.5 ppm for N–CH and CH–N protons). The prop-2-enamide moiety shows characteristic vinyl protons (δ 5.8–6.4 ppm, doublets) and carbonyl resonance (δ ~165 ppm in -NMR) .

- IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1550 cm (N–H bending) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] with exact mass matching the theoretical formula .

Advanced Research Questions

Q. How can structural ambiguities in this compound crystals be resolved using X-ray crystallography?

- Methodology :

- Data collection : High-resolution datasets (e.g., <1.0 Å) collected at low temperature (100 K) to reduce thermal motion artifacts .

- Refinement : Use SHELXL’s TWIN and HKLF5 commands to handle twinning and anisotropic displacement parameters. The benzyl group’s rotational disorder is modeled using PART instructions with occupancy refinement .

- Validation : Check for hydrogen bonding consistency (e.g., N–H···O interactions between amide groups) using Mercury’s contact analysis and graph set notation (e.g., motifs) .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodology :

- SAR studies : Systematically vary substituents on the benzyl or pyrrolidine groups (e.g., electron-withdrawing vs. donating groups) and correlate with activity in assays (e.g., enzyme inhibition IC).

- Statistical analysis : Apply multivariate regression to identify structural descriptors (e.g., logP, polar surface area) that explain variance in activity .

- Control experiments : Verify target engagement using radioligand binding assays or CRISPR knockouts to rule off-target effects .

Q. How can computational methods predict hydrogen bonding patterns and packing motifs in this compound crystals?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify preferred hydrogen bond donors/acceptors .

- Crystal packing prediction : Use programs like Mercury or Materials Studio to simulate packing arrangements based on symmetry operations and intermolecular interaction energies .

- Validation : Compare predicted vs. experimental powder X-ray diffraction (PXRD) patterns to assess accuracy .

Q. What experimental and computational approaches reconcile discrepancies in solubility and stability data for this compound?

- Methodology :

- Solubility profiling : Measure solubility in DMSO, water, and physiological buffers (e.g., PBS) via HPLC-UV. Use shake-flask method for logP determination .

- Stability studies : Accelerated degradation tests (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., free pyrrolidine or acrylic acid).

- MD simulations : Simulate solvation dynamics in explicit solvent models (e.g., TIP3P water) to predict aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.